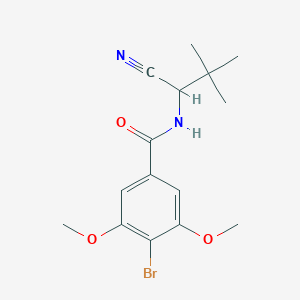

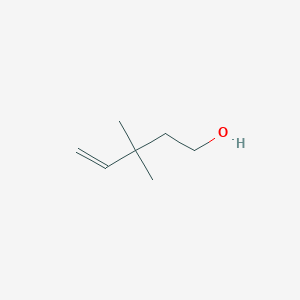

![molecular formula C21H21N3O4S B2748223 4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-phenethylbutanamide CAS No. 688054-53-7](/img/structure/B2748223.png)

4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-phenethylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of quinazolin, which is a type of heterocyclic compound. Quinazolines and their derivatives are known to exhibit a wide range of biological activities .

Molecular Structure Analysis

Based on the name, this compound likely contains a quinazoline core, which is a bicyclic system containing two nitrogen atoms, and a dioxolo ring, which is a type of ether. The phenethylbutanamide group would be a side chain attached to the main ring system .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. Factors such as solubility, melting point, and stability would need to be determined experimentally .Applications De Recherche Scientifique

Pharmacological Characterization

Some compounds related to the chemical structure of interest have been evaluated for their affinity at specific receptors and for pharmacological profiles. For instance, compounds within the quinazoline and triazoloquinazoline families have been studied for their potential as AMPA receptor antagonists, showing significant effects in pharmacological assays, including anticonvulsant properties (Catarzi et al., 2010). This suggests that similar compounds, including the one , could be explored for neurological applications, particularly in modulating synaptic transmission and neuronal excitability.

Antimicrobial and Antioxidant Potential

The synthesis and evaluation of novel quinazoline derivatives have shown promising results in antimicrobial and antioxidant activities. For example, new quinazolinone derivatives have been identified with potent inhibitory action against bacterial strains and profound antioxidant potential (Kumar et al., 2011). This indicates that the compound could potentially be applied in the development of new antibacterial agents or antioxidants.

Synthesis and Chemical Properties

Research on quinazoline derivatives has also focused on their synthesis and the exploration of their chemical properties. Studies have outlined methods for synthesizing various quinazoline compounds, revealing insights into their structural characteristics and potential chemical reactivity (Bodtke et al., 2007). Such research underscores the importance of understanding the chemical behavior of these compounds, which could lead to the identification of novel applications in chemical synthesis and drug design.

Agricultural Applications

There has been exploration into the antimicrobial properties of quinazoline derivatives against phytopathogenic bacteria and fungi, indicating their potential as agricultural bactericides. For instance, novel quinazolin-4-one derivatives have been evaluated for their inhibition activities against phytopathogenic bacteria, showcasing significant inhibitory effects (Du et al., 2018). This suggests that compounds with similar structures could be developed into effective agents for crop protection and management of plant diseases.

Mécanisme D'action

Target of Action

The primary target of this compound is DNA gyrases , including DNA topoisomerases . These enzymes are essential for DNA replication, transcription, and repair, making them a common target for antibacterial agents .

Mode of Action

The compound interacts with its targets by inhibiting the activity of DNA gyrases and topoisomerases . This inhibition prevents the unwinding of DNA strands, which is necessary for DNA replication and transcription. As a result, the bacterial cell cannot replicate or express its genes properly, leading to cell death .

Biochemical Pathways

The affected pathway is the DNA replication and transcription pathway in bacteria . By inhibiting DNA gyrases and topoisomerases, the compound disrupts these pathways, preventing the bacteria from replicating and expressing their genes . This leads to the death of the bacterial cells .

Pharmacokinetics

Similar compounds, such as oxolinic acid, are soluble in 05 M NaOH , suggesting that this compound may also have good solubility in alkaline conditions This could potentially enhance its bioavailability

Result of Action

The result of the compound’s action is the death of bacterial cells . By inhibiting DNA gyrases and topoisomerases, the compound prevents the bacteria from replicating and expressing their genes, leading to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility in alkaline conditions suggests that its efficacy may be enhanced in such environments . Additionally, the compound’s stability could be affected by factors such as temperature and pH, although further studies are needed to confirm this.

Safety and Hazards

Orientations Futures

The study of quinazoline derivatives is a rich field with many potential directions for future research, given their wide range of biological activities. Potential areas of interest could include the synthesis of new derivatives, the investigation of their biological activities, and their potential applications in medicine .

Propriétés

IUPAC Name |

4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(2-phenylethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c25-19(22-9-8-14-5-2-1-3-6-14)7-4-10-24-20(26)15-11-17-18(28-13-27-17)12-16(15)23-21(24)29/h1-3,5-6,11-12H,4,7-10,13H2,(H,22,25)(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYGRXVQMHPHDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCC(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran](/img/structure/B2748143.png)

![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2748148.png)

![N-(2,6-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/no-structure.png)

![N-[(4-Bromo-1,2-thiazol-5-yl)methyl]-1-(2-ethyl-1,3-oxazol-4-yl)methanamine](/img/structure/B2748160.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2748162.png)